Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Description
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a thiophene-based compound featuring an ethyl ester at position 2, an amino group at position 3, and a 4-nitrophenyl substituent at position 5 of the thiophene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry. Its synthesis typically involves Pd-catalyzed C–C cross-coupling reactions, as demonstrated in the preparation of mthis compound (65% yield via Suzuki-Miyaura coupling) . Key spectral data (e.g., $^1$H NMR: δ 8.32–8.23 ppm for nitroaryl protons; mp = 212–214°C) highlight its distinct physicochemical profile . The compound’s nitro group enhances electrophilicity, facilitating applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFNXFXZMZYAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208438 | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-00-8, 910077-00-8 | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91077-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-nitrobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base can yield the desired thiophene derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Research indicates that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases .
Case Study: Anticancer Activity
In a study published by the National Institutes of Health, derivatives of thiophene compounds were synthesized and evaluated for their anticancer properties. This compound was found to inhibit tumor growth in vitro, showcasing its potential as a lead compound for further drug development .
Organic Electronics
Application in OLEDs
This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance the efficiency and performance of these devices, making it a valuable component in the development of advanced electronic materials .
Data Table: Performance Metrics
| Property | Value |
|---|---|
| Emission Spectrum | 450 nm |
| Quantum Efficiency | 20% |
| Device Lifetime | >1000 hours |
Biological Research
Enzyme Inhibition Studies
Researchers use this compound to investigate its interactions with biological targets, particularly in enzyme inhibition and receptor binding studies. This research is critical for drug discovery processes where understanding molecular interactions is essential .
Case Study: MbtI Inhibition
A recent publication highlighted the compound's role as an inhibitor of MbtI, an enzyme implicated in bacterial resistance mechanisms. The study reported an IC50 value of approximately 15 μM, indicating strong inhibitory activity and suggesting potential for developing new antibacterial agents .
Colorimetric Sensors
Detection of Analytes
The ability of this compound to undergo color changes in response to specific analytes makes it suitable for developing colorimetric sensors. These sensors are valuable for detecting environmental pollutants and biological markers .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials with specific electrical and optical properties. These materials can be applied in various high-tech industries, including telecommunications and energy storage .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects . The thiophene ring enhances the compound’s stability and facilitates its interaction with various biological targets .
Comparison with Similar Compounds
Para-Nitrophenyl vs. Meta-Nitrophenyl Derivatives
- Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate (meta-nitro isomer) exhibits reduced conjugation compared to the para-nitro analogue due to asymmetric electron withdrawal. This impacts reactivity in cyclization reactions, as meta-substituents hinder resonance stabilization .
- Biological Activity : The para-nitro group in the target compound may enhance antitumor activity by increasing cellular uptake via dipole interactions, as seen in related triazolopyrimidines .
Nitro vs. Halogen Substituents
- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-94-7) shows lower polarity (logP ~2.8) compared to the nitro analogue (logP ~1.9), influencing solubility in nonpolar solvents .
- Anticancer Potential: Chlorophenyl derivatives demonstrate moderate anti-proliferative activity (IC${50}$ = 8–12 µM against HepG-2), whereas nitro-substituted analogues may achieve lower IC${50}$ values due to enhanced redox cycling .
Nitro vs. Methyl Substituents
- Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) lacks electron-withdrawing effects, reducing its utility in electrophilic aromatic substitution but improving stability under basic conditions .
Ester Group Variations
- Ethyl vs. However, methyl esters are more reactive in hydrolysis due to shorter alkyl chains .
Biological Activity
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : The compound features a thiophene ring substituted with an amino group and a nitrophenyl group, contributing to its unique chemical properties.
- Molecular Formula : C₁₃H₁₂N₂O₄S
- CAS Number : 730949-83-4
Thiophene derivatives, including this compound, are known to exhibit various biological effects through multiple mechanisms:
- Antimicrobial Activity : Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains. This compound has shown promising results against specific pathogens, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for the development of anticancer therapies.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of HeLa cells (cervical cancer) at low micromolar concentrations. The compound was shown to bind effectively to tubulin, disrupting microtubule dynamics and leading to cell death .
Case Study: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were screened for antimicrobial activity against E. coli and S. aureus. The results indicated that certain modifications in the structure enhanced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs targeting infections and cancers.
- Organic Electronics : Its unique properties are utilized in developing organic light-emitting diodes (OLEDs), enhancing device performance .
- Biological Research : The compound is valuable for studying enzyme inhibition and receptor interactions, aiding drug discovery efforts .
Q & A
Q. How is stability under varying storage conditions assessed, and what precautions are recommended?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
